2,4-dimethyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide
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Overview
Description
2,4-dimethyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the employment of catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions
2,4-dimethyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thioethers .
Scientific Research Applications
2,4-dimethyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as an antimicrobial and anticancer agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-dimethyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A simpler compound with a similar ring structure.
Benzothiazole: Contains a benzene ring fused to a thiazole ring.
Imidazole: Another heterocyclic compound with nitrogen atoms in the ring.
Uniqueness
2,4-dimethyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide is unique due to its specific substitution pattern and the presence of the tetrahydronaphthalene moiety. This gives it distinct chemical and biological properties compared to other thiazole derivatives .
Properties
Molecular Formula |
C19H19N3OS2 |
---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
2,4-dimethyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C19H19N3OS2/c1-11-17(25-12(2)20-11)18(23)22-19-21-16(10-24-19)15-8-7-13-5-3-4-6-14(13)9-15/h7-10H,3-6H2,1-2H3,(H,21,22,23) |
InChI Key |
MVBJLDCKQYEHEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NC2=NC(=CS2)C3=CC4=C(CCCC4)C=C3 |
Origin of Product |
United States |
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